molecular formula C21H20N2O2 B11341943 4-methoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

4-methoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11341943
M. Wt: 332.4 g/mol
InChI Key: NBOOXFIZNTYQMQ-UHFFFAOYSA-N
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Description

4-METHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound with the molecular formula C20H20N2O2 This compound is known for its unique structure, which includes a methoxy group, a methylphenyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-methylbenzylamine to form 4-methoxy-N-(4-methylbenzyl)benzamide.

    Introduction of the Pyridinyl Group: The next step involves the introduction of the pyridinyl group. This is achieved by reacting the intermediate with 2-aminopyridine under appropriate conditions to form the final product, 4-METHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide.

Scientific Research Applications

4-METHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-methylbenzyl)benzamide: Similar structure but lacks the pyridinyl group.

    N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a hydroxyl and nitro group instead of the methoxy and pyridinyl groups.

Uniqueness

The presence of the pyridinyl group in 4-METHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE distinguishes it from other similar compounds. This structural feature contributes to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-methoxy-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O2/c1-16-6-8-17(9-7-16)15-23(20-5-3-4-14-22-20)21(24)18-10-12-19(25-2)13-11-18/h3-14H,15H2,1-2H3

InChI Key

NBOOXFIZNTYQMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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